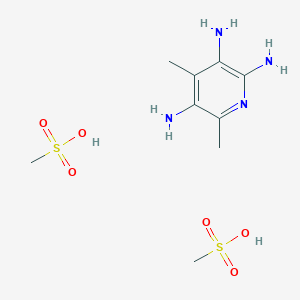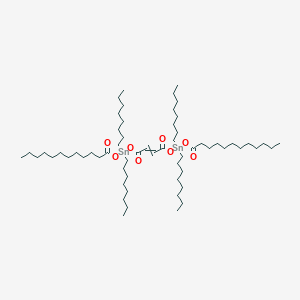
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its multiple tin-oxygen bonds and its large, branched structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene typically involves the reaction of tin-based precursors with organic ligands under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the formation of tin-oxygen bonds.
Solvents: Organic solvents such as toluene or dichloromethane.
Catalysts: Catalysts like palladium or platinum may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.
Substitution: Organic groups attached to the tin atoms can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce new organotin compounds with different organic groups.
Applications De Recherche Scientifique
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a biocide.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized coatings and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene exerts its effects involves the interaction of its tin atoms with various molecular targets. The tin-oxygen bonds can interact with biological molecules, potentially disrupting cellular processes. The compound’s large, branched structure allows it to interact with multiple targets simultaneously, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraalkyltin Compounds: Similar in structure but with different organic groups attached to the tin atoms.
Organotin Oxides: Compounds with tin-oxygen bonds but lacking the complex branched structure.
Organotin Halides: Compounds where tin atoms are bonded to halogen atoms instead of oxygen.
Uniqueness
14,14,21,21-Tetraoctyl-12,16,19,23-tetraoxo-13,15,20,22-tetraoxa-14,21-distannatetratriacont-17-ene is unique due to its multiple tin-oxygen bonds and large, branched structure. This gives it distinct chemical properties and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
63604-56-8 |
|---|---|
Formule moléculaire |
C60H116O8Sn2 |
Poids moléculaire |
1203.0 g/mol |
Nom IUPAC |
bis[dodecanoyloxy(dioctyl)stannyl] but-2-enedioate |
InChI |
InChI=1S/2C12H24O2.4C8H17.C4H4O4.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-5-7-8-6-4-2;5-3(6)1-2-4(7)8;;/h2*2-11H2,1H3,(H,13,14);4*1,3-8H2,2H3;1-2H,(H,5,6)(H,7,8);;/q;;;;;;;2*+2/p-4 |
Clé InChI |
MWKIJXDBJZONQW-UHFFFAOYSA-J |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Propan-2-yl)oxy]pyrazine](/img/structure/B14491454.png)
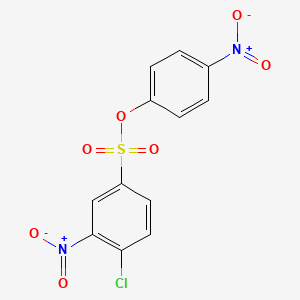
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)


![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
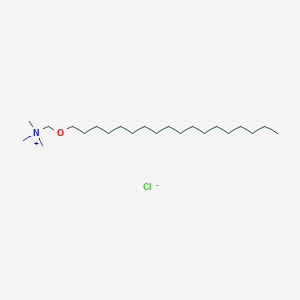
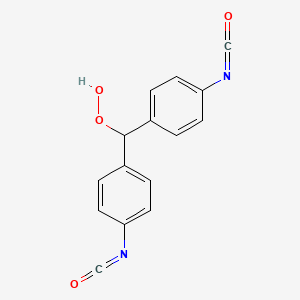
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
